molecular formula C17H14O4 B3144375 Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate CAS No. 551002-32-5

Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate

Cat. No.: B3144375
CAS No.: 551002-32-5
M. Wt: 282.29 g/mol
InChI Key: POBFLMBYRWQZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate is a chemical building block for research and development, particularly in medicinal chemistry. Its benzofuran core is a privileged structure in drug discovery. Researchers can use this ester as a key intermediate in synthesizing more complex molecules. The methoxy and carboxylate functional groups offer sites for further chemical modification, such as hydrolysis to the carboxylic acid or transesterification. Structural analogs of this compound, specifically dihydropyrimidinone derivatives, have been investigated for their anti-inflammatory properties, suggesting potential therapeutic areas of interest for related chemical series . The synthesis of such complex molecules often relies on versatile methylating reagents. For instance, diazomethane and the safer trimethylsilyldiazomethane are commonly used in research settings for the high-yield conversion of carboxylic acids to their corresponding methyl esters . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-methoxyphenyl)-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-14-6-3-11(4-7-14)16-10-13-9-12(17(18)20-2)5-8-15(13)21-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBFLMBYRWQZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated precursor in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate serves as a building block in organic synthesis. It can be utilized to create more complex molecules and study various reaction mechanisms. Its unique substitution pattern allows for diverse chemical transformations, including:

  • Oxidation : The compound can be oxidized to form quinones.
  • Reduction : Reduction reactions can convert the ester group into alcohols.
  • Substitution reactions : Electrophilic and nucleophilic substitutions can introduce various functional groups.

Biology

The compound exhibits significant biological activities , particularly in antimicrobial and anticancer research. Several studies have highlighted its potential:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound showed inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in the following table:
PathogenMIC Value (μg/mL)
Staphylococcus aureus0.78
Escherichia coli3.12
Mycobacterium tuberculosis<0.60

The presence of the methoxy group significantly enhances its antimicrobial efficacy .

  • Anticancer Properties : Research indicates that benzofuran derivatives, including this compound, possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results against ovarian cancer cells .

Medicine

In medicinal chemistry, this compound is being explored as a potential pharmacophore for drug design. Its ability to interact with biological targets makes it a candidate for treating diseases such as tuberculosis and cancer:

  • Tuberculosis Treatment : A study highlighted the synthesis of inhibitors targeting Mycobacterium protein tyrosine phosphatase B (mPTPB), which plays a crucial role in mycobacterial survival within host cells. Compounds based on the benzofuran scaffold exhibited high potency against mPTPB, indicating their potential for developing new tuberculosis therapies .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its derivatives:

  • Antimicrobial Activity Study : A series of compounds derived from this scaffold were tested against various bacterial strains, showing significant activity compared to standard antibiotics like ciprofloxacin .
  • Anticancer Activity Evaluation : Compounds were screened against human ovarian cancer cell lines, revealing IC50 values that suggest strong anticancer potential .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through specific signaling pathways .

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Position) Key Structural Differences Synthesis Method Yield/Melting Point Reference
Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate 4-MeOPh (C2), COOMe (C5) Parent structure Pd-catalyzed coupling (microwave) Not reported
Methyl 4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate Dihydrobenzofuran ring, -OH (C4), -C(OH)(CH3)2 (C2) Saturated ring, hydroxyl groups Not specified Not reported
Methyl 2-(ethylthio)-4,7-dimethyl-3-phenethylbenzofuran-5-carboxylate (4r) -S-Et (C2), -Me (C4, C7), -CH2CH2Ph (C3) Thioether, alkyl/aryl substituents Multi-step substitution 81% yield, 69–71°C
2-Methoxyethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate -Cl (benzoyl), -COOCH2CH2OMe (C3), -Me (C2) Chlorine, branched ester Esterification/functionalization Not reported
Methyl 3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)benzofuran-5-carboxylate (87) 3,5-diMeOPh (C3), 4-MeOPh (C2), COOMe (C5) Additional dimethoxyphenyl group Sequential Pd-catalyzed couplings Not reported
Key Observations:

Electron-Withdrawing/Donating Groups : The chloro-substituted analog () introduces an electron-withdrawing group, enhancing lipophilicity and possibly metabolic stability compared to methoxy groups .

Steric Effects : Compound 4r () incorporates a phenethyl group at C3, which may hinder rotational freedom and affect intermolecular interactions .

Multi-Substituted Derivatives : Compound 87 () features a 3,5-dimethoxyphenyl group, demonstrating the feasibility of introducing bulky substituents via sequential couplings .

Physical and Chemical Properties

  • Melting Points : Analogs with alkyl/aryl substituents (e.g., 4r, 4t) exhibit lower melting points (69–75°C), likely due to reduced crystallinity compared to polar derivatives like the dihydrobenzofuran compound () .
  • Solubility : The 2-methoxyethyl ester in may improve aqueous solubility relative to methyl esters, critical for pharmacokinetic optimization .

Biological Activity

Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate is a compound belonging to the benzofuran family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, are known for their significant pharmacological properties. They exhibit a wide range of biological activities such as:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Potential to inhibit the proliferation of cancer cells.
  • Anti-inflammatory : Ability to reduce inflammation in various models.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. This compound has shown promising results against several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 μg/mL
Escherichia coli6.25 μg/mL
Candida albicans8 μg/mL

In a study by Yempala et al., compounds with a methoxy group at the para position exhibited enhanced antibacterial activity compared to their unsubstituted counterparts . The presence of the methoxy group is believed to enhance lipophilicity, facilitating better interaction with microbial membranes.

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. The compound has been found to exhibit selective cytotoxicity against human cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)3.0
A549 (lung cancer)4.5

Research indicates that the compound's mechanism of action may involve the inhibition of tubulin polymerization, similar to other benzo[b]furan derivatives . This inhibition disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. The following modifications have been identified as beneficial:

  • Methoxy Substitution : Enhances antimicrobial and anticancer activity.
  • Positioning of Functional Groups : The location of substituents on the benzofuran ring influences potency; for instance, para-substituted phenyl groups generally yield better activity than ortho-substituted ones .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of benzofuran derivatives against Mycobacterium tuberculosis, revealing that this compound was among the most potent compounds tested, with an MIC comparable to established antibiotics .
  • Cancer Cell Line Studies : In a comparative study using multiple human cancer cell lines, this compound showed superior antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate, and what key reaction conditions are required?

The synthesis typically involves constructing the benzofuran core via cyclization, followed by introducing substituents. For example:

  • Benzofuran formation : Cyclization of aryl propargyl ethers or oxidative coupling of phenolic precursors, often using catalysts like NaH in THF or acid-mediated conditions .
  • Substituent introduction : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-methoxyphenyl group.
  • Esterification : Reaction with methyl chlorides or transesterification under basic conditions to finalize the carboxylate group . Key challenges include regioselectivity in cyclization and purification of intermediates.

Q. Which spectroscopic techniques are commonly employed for characterizing benzofuran derivatives, and what structural insights do they provide?

  • 1H/13C NMR : Assigns substituent positions on the benzofuran core. For example, methoxy groups (~δ 3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, critical for verifying synthetic intermediates .
  • IR spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What are the primary research applications of methyl-substituted benzofuran carboxylates in medicinal chemistry?

These compounds are explored as:

  • Enzyme inhibitors : Their planar benzofuran core and electron-rich substituents enable interactions with active sites (e.g., kinases, cytochrome P450) .
  • Antimicrobial agents : Methoxy and ester groups enhance lipophilicity, improving membrane penetration .
  • Fluorescent probes : Conjugated systems derived from benzofurans exhibit tunable emission for bioimaging .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of benzofuran derivatives with electron-donating substituents?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Catalyst tuning : Pd-based catalysts for cross-coupling reactions minimize side products. For example, Pd(PPh3)4 enhances Suzuki-Miyaura coupling efficiency .
  • Temperature control : Low temperatures (0–5°C) during cyclization reduce decomposition .
  • Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) resolves closely eluting esters .

Q. What strategies resolve conflicting NMR and mass spectrometry data when characterizing complex benzofuran esters?

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating 1H-1H and 1H-13C couplings .
  • Isotopic labeling : Incorporation of deuterated methoxy groups simplifies splitting patterns .
  • High-resolution MS/MS : Differentiates isobaric fragments (e.g., ester vs. ketone fragments) via collision-induced dissociation .

Q. How do computational methods aid in predicting the reactivity and regioselectivity of benzofuran carboxylate derivatives?

  • DFT calculations : Model transition states to predict favored cyclization pathways (e.g., [3,3]-sigmatropic rearrangements) .
  • Molecular docking : Screens potential biological targets by simulating interactions between the carboxylate group and protein active sites .
  • Hammett plots : Correlates substituent electronic effects (σ values) with reaction rates for optimized synthetic planning .

Q. What are the challenges in determining the crystal structure of this compound using X-ray diffraction, and how can refinement protocols address these?

  • Disorder in substituents : The methoxy and ester groups may exhibit rotational disorder. Partial occupancy modeling in software like SHELXL refines these positions .
  • Twinned crystals : Use of PLATON or TWINLAW identifies twin laws, and SHELXL’s TWIN command applies corrections .
  • Weak diffraction : Data collection at synchrotron sources (λ ≈ 0.7–1.0 Å) improves resolution for accurate bond-length measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate
Reactant of Route 2
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Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate

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